Acide 3,7-diméthyl-benzofuran-2-carboxylique

Vue d'ensemble

Description

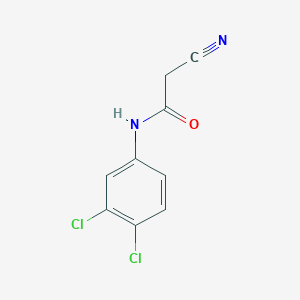

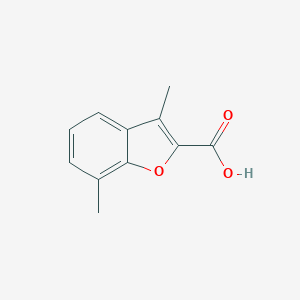

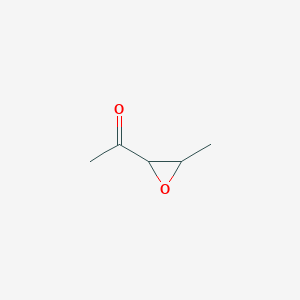

3,7-Dimethyl-benzofuran-2-carboxylic acid is a compound that belongs to the class of organic compounds known as benzofurans. Benzofurans are characterized by a fused benzene and furan ring. The compound has methyl groups attached to the 3rd and 7th positions of the benzofuran ring and a carboxylic acid group at the 2nd position. Benzofuran derivatives are of significant interest due to their presence in various biologically active natural and synthetic compounds, including some approved drugs .

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. One approach involves the use of acrolein dimer and 1,3-dicarbonyl compounds with N-bromosuccinimide as an oxidizing agent, which can lead to the formation of 2,3-disubstituted benzofurans . Another method reported the synthesis of benzofuran scaffolds using salicylaldehydes, aryl boronic acids or halides, and primary or secondary amines, which resulted in a diverse library of compounds . Additionally, a one-pot reaction involving ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with various substituted salicylaldehydes has been described for the synthesis of benzofuran-2-yl-quinoline-3-carboxylic acid derivatives .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be complex, with various substituents influencing the overall geometry. For instance, in a related compound, 2-(4,6-dimethyl-1-benzofuran-3-yl)acetic acid, the dihedral angle between the planes of the carboxylic acid group and the benzofuran ring system was found to be 76.53°, indicating a significant twist between these two structural elements . This twist can affect the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, including C-H functionalization/annulation reactions. For example, a Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids has been developed to construct benzofuran-3(2H)-one scaffolds with a quaternary center . The reactivity of the benzofuran ring can be further exploited in the formation of organometallic complexes, as demonstrated by the coordination of 1-benzofuran-2,3-dicarboxylic acid to various metal ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The presence of carboxylic acid groups in these compounds facilitates the formation of hydrogen bonds, which can lead to the formation of dimers and affect the compound's solubility and melting point . The aromatic nature of the benzofuran ring also allows for π-π stacking interactions, which can influence the compound's crystallinity and stability .

Applications De Recherche Scientifique

Blocs de construction hétérocycliques

“Acide 3,7-diméthyl-benzofuran-2-carboxylique” is considered a heterocyclic building block . Les composés hétérocycliques sont largement utilisés dans de nombreux domaines de la chimie, y compris la découverte de médicaments, en raison de leurs structures et propriétés uniques. Ils peuvent servir de structure de base pour divers composés biologiquement actifs .

Activité antitumorale

Les composés benzofuraniques, qui comprennent “this compound”, ont montré de fortes activités biologiques telles que l'antitumorale . Bien que des études spécifiques sur “this compound” ne soient pas disponibles, il est possible que ce composé puisse avoir des propriétés similaires.

Activité antibactérienne

Les composés benzofuraniques ont également démontré des propriétés antibactériennes . Des recherches plus approfondies pourraient explorer le potentiel de “this compound” dans ce domaine.

Activité antioxydante

L'activité antioxydante des composés benzofuraniques est un autre domaine d'intérêt . Le stress oxydatif est impliqué dans de nombreuses maladies, de sorte que les composés ayant des propriétés antioxydantes peuvent avoir un potentiel thérapeutique.

Activité antivirale

Les composés benzofuraniques ont montré des activités antivirales . Cela suggère que “this compound” pourrait potentiellement être utilisé dans le développement de médicaments antiviraux.

Synthèse de dérivés benzofuraniques complexes

“this compound” could potentially be used in the synthesis of complex benzofuran derivatives . Ces dérivés pourraient avoir un large éventail d'applications en chimie médicinale.

Safety and Hazards

Orientations Futures

Benzofuran compounds, including “3,7-Dimethyl-benzofuran-2-carboxylic acid”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds . Therefore, future research could focus on exploring these biological activities and potential applications in more detail.

Mécanisme D'action

Target of Action

Benzofuran compounds, which this molecule is a derivative of, are known to have a wide range of biological and pharmacological activities .

Mode of Action

Benzofuran derivatives have been shown to exhibit good antimicrobial activity when the substituent on the 4-position contained halogens or hydroxyl groups .

Biochemical Pathways

Benzofuran derivatives are known to impact a variety of biological pathways due to their broad spectrum of biological activities .

Result of Action

Some substituted benzofurans have been found to have significant cell growth inhibitory effects .

Propriétés

IUPAC Name |

3,7-dimethyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-6-4-3-5-8-7(2)10(11(12)13)14-9(6)8/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUEJSYJMMRPGTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(O2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390336 | |

| Record name | 3,7-Dimethyl-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16817-24-6 | |

| Record name | 3,7-Dimethyl-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dimethyl-1-benzofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate](/img/structure/B105434.png)

![(R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B105436.png)

![Benzoic acid, 4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester](/img/structure/B105454.png)